molecular formula C24H22N2O5 B4594264 methyl 2-[(4-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate

methyl 2-[(4-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate

Cat. No.: B4594264
M. Wt: 418.4 g/mol
InChI Key: ZISCEJBXJAROTN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.15287181 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-[(4-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate and its analogs are employed as versatile synthons in the preparation of multifunctional and polysubstituted heterocyclic systems. These include the synthesis of compounds such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others which are crucial in the development of pharmaceuticals, agrochemicals, and dyes (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Photopolymerization

The compound has been proposed as a photoiniferter in nitroxide-mediated photopolymerization (NMP2) due to its ability to decompose under UV irradiation to generate corresponding radicals. This process is significant in the field of polymer chemistry for creating polymers with specific structures and functionalities (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Solid Phase Synthesis of RNA and DNA-RNA Mixtures

Selective benzoylation of ribonucleosides, a process in which compounds related to this compound are used, facilitates the preparation of protected ribonucleosides. These are crucial intermediates in the solid-phase synthesis of RNA and DNA-RNA mixtures, contributing to the advancement of genetic research and therapeutic applications (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).

Hyperbranched Aromatic Polyamide Synthesis

The thermal polymerization of compounds analogous to this compound has been used to synthesize hyperbranched aromatic polyamides. These polymers are noted for their solubility in various solvents and potential applications in high-performance materials due to their unique structural features (Yang, Jikei, & Kakimoto, 1999).

Electrocatalytic and Supercapacitor Applications

Derivatives of phenylglycine related to the compound have been synthesized and employed in enhancing the electrochemical properties of poly orthoaminophenol films. These modified films show promise in supercapacitor applications due to their high specific capacitance and potential for energy storage technologies (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Properties

IUPAC Name

methyl 2-[[4-[[2-(2-methylphenoxy)acetyl]amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-16-7-3-6-10-21(16)31-15-22(27)25-18-13-11-17(12-14-18)23(28)26-20-9-5-4-8-19(20)24(29)30-2/h3-14H,15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISCEJBXJAROTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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